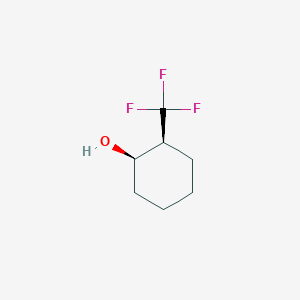

cis-2-(Trifluoromethyl)cyclohexanol

Vue d'ensemble

Description

cis-2-(Trifluoromethyl)cyclohexanol: is an organic compound with the molecular formula C7H11F3O . It is a cyclohexanol derivative where a trifluoromethyl group is attached to the second carbon in the cyclohexane ring. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method to synthesize cis-2-(Trifluoromethyl)cyclohexanol involves the hydroboration-oxidation of 2-(Trifluoromethyl)cyclohexene. The reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium.

Reduction of Ketones: Another method involves the reduction of 2-(Trifluoromethyl)cyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the above-mentioned laboratory methods, focusing on yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-2-(Trifluoromethyl)cyclohexanol can undergo oxidation to form 2-(Trifluoromethyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form various cyclohexane derivatives. For instance, catalytic hydrogenation can reduce it to 2-(Trifluoromethyl)cyclohexane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(Trifluoromethyl)cyclohexyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products:

Oxidation: 2-(Trifluoromethyl)cyclohexanone

Reduction: 2-(Trifluoromethyl)cyclohexane

Substitution: 2-(Trifluoromethyl)cyclohexyl chloride

Applications De Recherche Scientifique

Pharmaceutical Development

Cis-2-(Trifluoromethyl)cyclohexanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group enhances the metabolic stability and bioavailability of drugs, making them more effective. Research indicates that compounds with fluorinated moieties often exhibit improved pharmacokinetic properties, which is essential for drug development .

Case Studies

- Drug Synthesis : Researchers have utilized this compound in the synthesis of selective central nervous system penetrant chemical probes. These compounds have shown promise in treating conditions such as neuropathic pain by targeting specific receptors in the brain .

- Fluorinated Drug Candidates : The compound has been explored as a building block for fluorinated drug candidates, which are vital for enhancing the efficacy of treatments against various diseases.

Agrochemical Formulations

In agrochemistry, this compound is employed to develop more effective pesticides and herbicides. The incorporation of fluorinated groups allows for targeted action against specific pests while minimizing environmental impact. This selectivity is crucial for sustainable agricultural practices .

Examples

- Pesticide Development : The compound has been integrated into formulations aimed at improving the efficacy of existing agrochemicals, leading to reduced application rates and lower environmental toxicity.

Material Science

This compound is also investigated within material science for its potential in developing advanced materials. Its unique properties contribute to the formulation of coatings and polymers that require enhanced chemical resistance and durability.

Applications

- Coatings : The compound's chemical structure makes it suitable for creating protective coatings that can withstand harsh environments.

- Polymers : It is utilized in synthesizing specialty polymers that exhibit superior performance characteristics due to their fluorinated nature .

Fluorinated Compounds Research

The study of this compound extends into research focused on fluorinated compounds. Researchers investigate how the presence of fluorine affects chemical reactivity and stability, which can lead to innovations across various chemical processes.

Research Insights

- Reactivity Studies : Investigations into how fluorination alters reaction pathways have provided insights that can be applied to synthesize new compounds with desirable properties .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in calibrating instruments and validating methods used to detect and quantify similar compounds in complex mixtures.

Importance

Mécanisme D'action

The mechanism of action of cis-2-(Trifluoromethyl)cyclohexanol largely depends on its chemical reactivity and the presence of the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which can influence the compound’s interactions with various molecular targets. In biological systems, this can affect enzyme binding and metabolic pathways, potentially leading to unique pharmacological effects.

Comparaison Avec Des Composés Similaires

- 2-(Trifluoromethyl)cyclohexanone

- 3-(Trifluoromethyl)cyclohexanol

- 4-(Trifluoromethyl)cyclohexanol

Comparison:

- 2-(Trifluoromethyl)cyclohexanone: This compound is the oxidized form of cis-2-(Trifluoromethyl)cyclohexanol and shares similar chemical properties but differs in reactivity due to the presence of a carbonyl group.

- 3-(Trifluoromethyl)cyclohexanol: This isomer has the trifluoromethyl group on the third carbon, which can lead to different steric and electronic effects compared to the second carbon position.

- 4-(Trifluoromethyl)cyclohexanol: Similar to the third isomer, the position of the trifluoromethyl group affects its chemical behavior and potential applications.

This compound is unique due to its specific structural configuration, which can lead to distinct reactivity and applications compared to its isomers.

Activité Biologique

Cis-2-(Trifluoromethyl)cyclohexanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them more favorable in drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C₇H₉F₃O, with a molecular weight of approximately 180.15 g/mol. The presence of the trifluoromethyl group (-CF₃) significantly influences the compound's chemical behavior, affecting its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- TRPA1 Modulation : Recent studies have indicated that compounds containing trifluoromethyl groups can modulate the activity of transient receptor potential ankyrin 1 (TRPA1), a receptor involved in pain perception and inflammatory responses. This modulation can lead to analgesic effects in animal models, highlighting its potential for pain management therapies .

- Antimicrobial Activity : There is emerging evidence that trifluoromethyl-containing compounds exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Case Studies

- Pain Management Studies : In a study evaluating the effects of TRPA1 antagonists, this compound demonstrated significant analgesic effects in rodent models. Administration led to reduced nociceptive behaviors when subjected to TRPA1 agonists like cinnamaldehyde, suggesting its potential as a therapeutic agent for pain relief .

- Antimicrobial Efficacy : A series of assays conducted on various bacterial strains showed that this compound exhibited inhibitory effects on Gram-positive bacteria, confirming its potential as an antimicrobial agent. The compound's mechanism appears to involve membrane disruption and inhibition of cell wall synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Pain Relief | Reduced flinching and licking | |

| Antimicrobial | Inhibition of bacterial growth | |

| TRPA1 Modulation | Decreased nociceptive response |

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉F₃O |

| Molecular Weight | 180.15 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

Propriétés

IUPAC Name |

(1R,2S)-2-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAGPUHWVOHHTP-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.